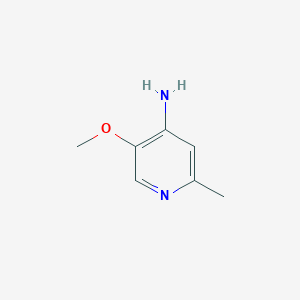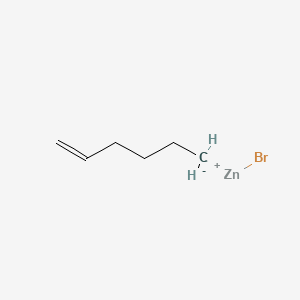
bromozinc(1+);hex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromozinc(1+);hex-1-ene is an organozinc compound that features a bromine atom and a zinc ion coordinated to hex-1-ene
準備方法
Synthetic Routes and Reaction Conditions
Bromozinc(1+);hex-1-ene can be synthesized through the reaction of hex-1-ene with a bromozinc reagent. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with zinc bromide to form the desired bromozinc compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene followed by bromination and subsequent reaction with zinc. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
Bromozinc(1+);hex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium iodide or ammonia can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, alkanes, and substituted alkenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Bromozinc(1+);hex-1-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: this compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of bromozinc(1+);hex-1-ene involves the formation of a reactive intermediate that can participate in various chemical transformations. The zinc ion acts as a Lewis acid, facilitating the formation of carbon-carbon bonds and other reactions. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds.
類似化合物との比較
Similar Compounds
Hex-1-ene: An alkene with a similar structure but without the bromozinc moiety.
Bromocyclohex-1-ene: A compound with a bromine atom and a cyclohexene ring.
1-Hexene: A linear alpha-olefin used in similar industrial applications.
Uniqueness
Bromozinc(1+);hex-1-ene is unique due to its combination of a bromine atom and a zinc ion, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in organic chemistry and various industrial processes.
特性
分子式 |
C6H11BrZn |
|---|---|
分子量 |
228.4 g/mol |
IUPAC名 |
bromozinc(1+);hex-1-ene |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 |
InChIキー |
PYEUPXMYBMUNGY-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCCC=C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


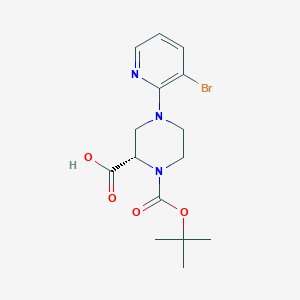
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B12329786.png)
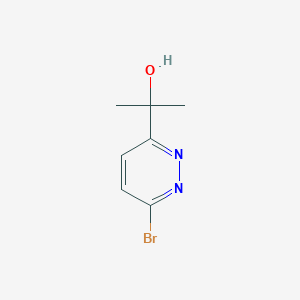
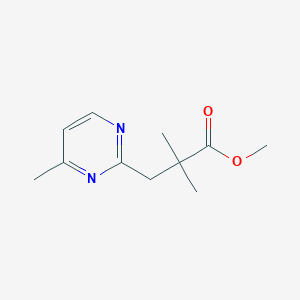
![3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12329805.png)
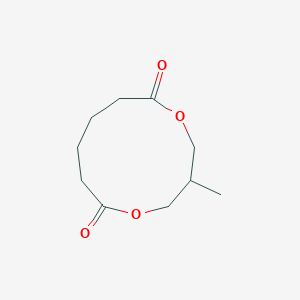
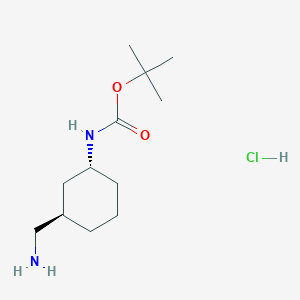

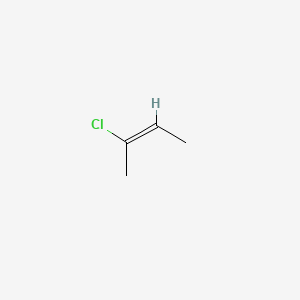
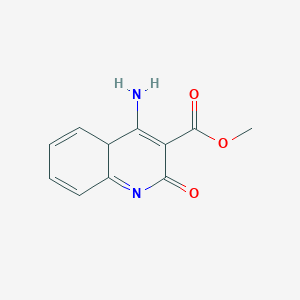

![(S)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B12329850.png)
![N-(5-oxo-6,6a-dihydro-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide](/img/structure/B12329856.png)
